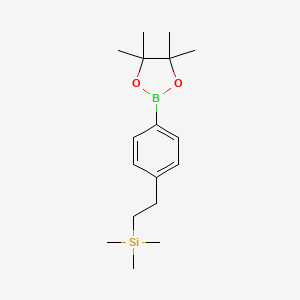
トリメチル(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェネチル)シラン
説明
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a useful research compound. Its molecular formula is C17H29BO2Si and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ボリル化
この化合物は、パラジウム触媒の存在下でアルキルベンゼンのベンジルC-H結合のボリル化に使用して、ピナコールベンジルボロネートを形成することができます .
ヒドロホウ素化
また、遷移金属触媒の存在下で、アルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化にも使用できます .
鈴木クロスカップリング反応
ボロン酸ピナコールエステル官能基は、構造のサイズを拡大するための鈴木クロスカップリング反応に最適です .
電極材料
トリアリールアミン誘導体は、高い電荷移動度、優れた熱安定性、および高い酸化還元活性のために、優れた電極材料です .
ヨウ素吸着
鈴木クロスカップリング重合によって調製された多孔質芳香族フレームワーク(PAF)は、ヨウ素を効果的に吸着することができます .
スーパーキャパシタデバイス
この化合物は、スーパーキャパシタデバイスの電極材料として使用できます .
酵素阻害剤
薬物応用研究では、ホウ酸化合物は通常、酵素阻害剤として使用されます .
特定の配位子薬
作用機序
Target of Action
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a chemical compound that primarily targets organic compounds with unsaturated bonds, such as alkyl or aryl alkynes and alkenes . These organic compounds are the primary targets due to their ability to undergo reactions with the boronic acid pinacol ester functional groups present in the compound .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . This interaction results in the extension of the size of the structure, making it ideal for Suzuki cross-coupling reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The downstream effects of this pathway include the synthesis of various organic compounds, including conjugated copolymers .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds through the Suzuki cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds, including complex structures such as conjugated copolymers .
生化学分析
Biochemical Properties
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, making it useful for studying enzyme-substrate interactions and protein modifications. The boronic acid group in Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane allows it to act as a molecular probe for detecting and quantifying specific biomolecules in complex mixtures .
Cellular Effects
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for regulating cell growth and differentiation. Additionally, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can impact the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of enzymes that require diols or hydroxyl groups for their function. Additionally, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can bind to transcription factors, influencing gene expression and altering cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to hydrolysis or oxidation. Long-term exposure to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can exhibit toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can affect its accumulation and activity within different tissues .
Subcellular Localization
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane may accumulate in the cytoplasm, affecting cytoskeletal dynamics and intracellular signaling pathways .
特性
IUPAC Name |
trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,12-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZILDONIWCXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135940 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096994-91-9 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)

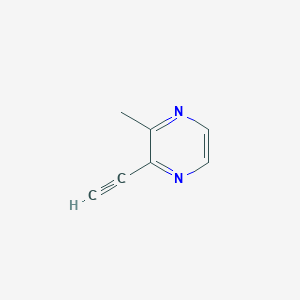

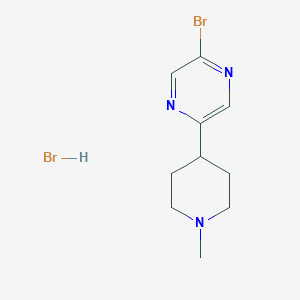
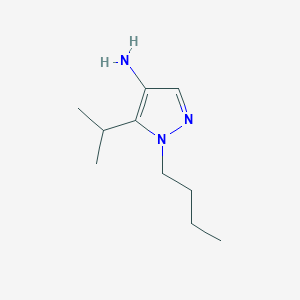
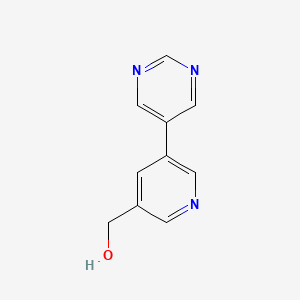
![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)
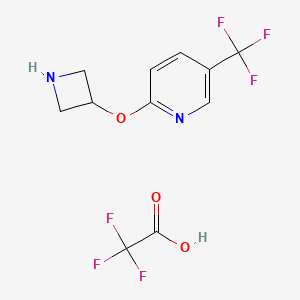
![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
